3-Chloro-5-methoxybenzenecarbothioamide
Description
3-Chloro-5-methoxybenzenecarbothioamide is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at the 3-position, a methoxy group at the 5-position, and a carbothioamide group (-C(S)NH₂) attached to the ring.
Properties
IUPAC Name |
3-chloro-5-methoxybenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c1-11-7-3-5(8(10)12)2-6(9)4-7/h2-4H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBMQBKXAEVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxybenzenecarbothioamide typically involves the reaction of 3-chloro-5-methoxybenzenamine with carbon disulfide and a base, followed by acidification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for 3-Chloro-5-methoxybenzenecarbothioamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxybenzenecarbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions often involving polar solvents and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative of 3-Chloro-5-methoxybenzenecarbothioamide.
Scientific Research Applications
3-Chloro-5-methoxybenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxybenzenecarbothioamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through the modification of thiol groups in proteins and enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
3-Chloro-5-hydroxybenzenecarbothioamide
Structural Differences :
- Substituent Variation : Replaces the methoxy group (-OCH₃) at the 5-position with a hydroxyl group (-OH).
- Reactivity: The -OH group may participate in hydrogen bonding or oxidation reactions, whereas the methoxy group is more electron-donating and sterically bulky. Biological Activity: Hydroxyl groups are often critical in drug-receptor interactions; however, methoxy groups may enhance metabolic stability.
3-Chloro-6-methoxy-1-benzothiophene-2-carboxamide
Structural Differences :
- Core Structure : Replaces the benzene ring with a benzothiophene heterocycle (a fused thiophene-benzene system).
- Functional Groups : Features a carboxamide (-CONH₂) instead of a carbothioamide (-C(S)NH₂) and a methoxy group at the 6-position.
Impact on Properties :
- Electronic Effects : The benzothiophene core introduces sulfur-mediated conjugation, altering electronic properties and aromatic stability.
- Bioactivity : Carboxamides are common in kinase inhibitors and enzyme modulators, whereas carbothioamides may exhibit distinct binding profiles due to sulfur’s polarizability.
- Molecular Weight : Higher molecular weight (241.69 g/mol) compared to 3-Chloro-5-methoxybenzenecarbothioamide (estimated ~217.68 g/mol) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |
|---|---|---|---|---|
| 3-Chloro-5-methoxybenzenecarbothioamide | C₈H₇ClN₂OS | ~217.68 | Cl, -OCH₃, -C(S)NH₂ | Benzene |
| 3-Chloro-5-hydroxybenzenecarbothioamide | C₇H₅ClN₂OS | ~200.64 | Cl, -OH, -C(S)NH₂ | Benzene |
| 3-Chloro-6-methoxy-1-benzothiophene-2-carboxamide | C₁₀H₈ClNO₂S | 241.69 | Cl, -OCH₃, -CONH₂ | Benzothiophene |
Research Findings and Mechanistic Insights
- Sulfur-Containing Functional Groups : Carbothioamides (C=S) exhibit stronger hydrogen-bonding capacity than carboxamides (C=O), which may enhance binding to sulfur-seeking biological targets (e.g., metalloenzymes) .
- Heterocyclic vs. Homocyclic Cores : Benzothiophene derivatives (e.g., 3-Chloro-6-methoxy-1-benzothiophene-2-carboxamide) often show enhanced thermal stability and optoelectronic properties, making them suitable for material science applications .
Biological Activity
3-Chloro-5-methoxybenzenecarbothioamide (CAS No. 1216533-00-4) is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a carbothioamide functional group. Its molecular formula is C8H8ClNOS, and it has a molecular weight of approximately 201.68 g/mol.
Synthesis and Properties
The synthesis of 3-Chloro-5-methoxybenzenecarbothioamide typically involves the reaction of 3-chloro-5-methoxybenzenamine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . The compound's properties make it suitable for various chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions.
Antimicrobial Properties
Research indicates that 3-Chloro-5-methoxybenzenecarbothioamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial action may involve the disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. For instance, in studies involving glioblastoma cells, 3-Chloro-5-methoxybenzenecarbothioamide showed promising results in reducing cell viability and inducing apoptotic markers .
Case Studies
- Glioblastoma Multiforme : A notable case study involved a patient with glioblastoma multiforme who was treated with a regimen that included compounds similar to 3-Chloro-5-methoxybenzenecarbothioamide. The treatment led to an atypical five-year survival rate, suggesting potential benefits when combined with other therapeutic agents . This case highlights the need for further research into the compound's efficacy in cancer therapy.
- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of various derivatives of carbothioamides, including 3-Chloro-5-methoxybenzenecarbothioamide. Results indicated that this compound exhibited potent antifungal activity compared to other tested compounds, reinforcing its potential as a lead compound for developing new antimicrobial agents .
The proposed mechanism of action for 3-Chloro-5-methoxybenzenecarbothioamide involves its interaction with thiol groups in proteins and enzymes. This interaction may lead to modifications that alter enzyme activity and disrupt cellular processes essential for microbial growth and cancer cell survival .
Comparative Analysis
To better understand the biological activity of 3-Chloro-5-methoxybenzenecarbothioamide, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-5-methoxybenzeneboronic acid | Structure | Anticancer properties but less effective than carbothioamide derivatives |
| 3-Chloro-5-methoxybenzenamine | Structure | Lower antimicrobial activity compared to carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
